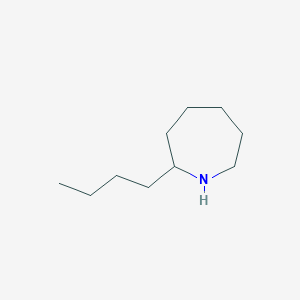

2-Butylazepane

描述

2-Butylazepane is a seven-membered cyclic amine (azepane) with a butyl substituent at the 2-position of the ring. Azepanes are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science due to their structural flexibility and ability to modulate physicochemical properties like solubility and bioavailability . The butyl group at position 2 introduces steric and electronic effects that differentiate this compound from simpler azepanes or smaller cyclic amines (e.g., piperidines or pyrrolidines). However, direct experimental data on its synthesis, properties, or applications are notably absent from the provided evidence, necessitating comparisons with structurally analogous compounds.

属性

IUPAC Name |

2-butylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-2-3-7-10-8-5-4-6-9-11-10/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLRTQOKVFSYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402872 | |

| Record name | 2-butylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84039-87-2 | |

| Record name | 2-butylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylazepane typically involves the reaction of hexamethyleneimine with 1-bromobutane in the presence of anhydrous acetonitrile under an argon atmosphere. The reaction is carried out with vigorous magnetic stirring to ensure proper mixing and reaction efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

化学反应分析

Types of Reactions: 2-Butylazepane can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the azepane ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-alkylated azepanes.

科学研究应用

Medicinal Chemistry

Pharmacological Potential

2-Butylazepane has been investigated for its pharmacological properties, particularly as a precursor in the synthesis of bioactive compounds. Its structural similarity to other azepane derivatives allows it to exhibit various biological activities, including antibacterial and anticancer effects. Research indicates that modifications to the azepane ring can enhance its interaction with biological targets, making it a candidate for drug development.

Case Studies

- In a study focusing on the synthesis of azepane derivatives, researchers demonstrated that this compound could be transformed into compounds with improved efficacy against specific cancer cell lines. For instance, derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating potent anticancer activity .

- Another investigation highlighted the use of this compound in developing selective serotonin reuptake inhibitors (SSRIs), where its incorporation into lead compounds resulted in enhanced selectivity and reduced side effects compared to existing SSRIs .

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has shown promise in enhancing material properties. Its ability to act as a cross-linking agent can improve the mechanical strength and thermal stability of polymers.

Research Findings

- A recent study explored the use of this compound in synthesizing polyurethanes with tailored properties for biomedical applications. The resulting materials demonstrated improved biocompatibility and mechanical performance, suitable for use in medical devices .

- Additionally, this compound was utilized in creating composite materials that exhibited enhanced electrical conductivity and thermal resistance, making them suitable for electronic applications .

Environmental Science

Pollutant Removal

Research has indicated that this compound can be employed in environmental remediation processes, particularly in the removal of heavy metals from contaminated water sources. Its functional groups allow for effective chelation of metal ions.

Case Studies

- A study focused on the adsorption capabilities of this compound-modified materials revealed significant removal efficiencies for lead and cadmium ions from aqueous solutions. The experimental results showed that modifications increased the surface area and binding sites available for metal ion interaction .

- Another investigation assessed the compound's potential as a biodegradable chelating agent in soil remediation efforts, demonstrating its effectiveness in mobilizing heavy metals while minimizing environmental impact .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Precursor for bioactive compounds | Enhanced anticancer activity; SSRIs development |

| Materials Science | Cross-linking agent in polymers | Improved mechanical strength; thermal stability |

| Environmental Science | Heavy metal removal from water sources | High removal efficiency; biodegradable chelation |

作用机制

The mechanism of action of 2-Butylazepane involves its interaction with various molecular targets. The nitrogen atom in the azepane ring can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets are still under investigation, but it is believed that this compound can modulate enzyme activity and receptor binding.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis leverages indirect evidence from cyclic amines, alkyl-substituted heterocycles, and related compounds to infer key characteristics of 2-butylazepane.

Ring Size and Substituent Effects

- Piperidine (6-membered ring) vs. Azepane (7-membered ring): Smaller rings like piperidine exhibit higher ring strain and basicity compared to azepanes. For example, 2-piperidinecarboxylic acid (CAS 535-75-1) has a pKa of ~10.5 due to the electron-withdrawing carboxylic group .

- Substituent Position:

Substituents at the 2-position (e.g., butyl vs. methyl) influence steric hindrance and lipophilicity. For instance, 2-thiophenecarboxylic acid (CAS 527-72-0) demonstrates how substituent position alters reactivity and solubility . The butyl group in this compound would increase hydrophobicity (logP ~3–4) compared to unsubstituted azepane (logP ~1.5).

Comparison with Alkyl-Substituted Cyclic Amines

Physicochemical and Functional Insights

- Solubility: Alkyl substituents like butyl reduce aqueous solubility. For example, 5-phenyldecane (CAS 4537-11-5) is highly hydrophobic due to its long alkyl chain and aromatic group . This compound’s solubility in polar solvents (e.g., ethanol, acetonitrile) may resemble 2-ethoxy-2-methylbutane (CAS 919-94-8), which forms mixtures with alcohols and water .

- Thermal Stability: Larger rings like azepane generally exhibit higher thermal stability than pyrrolidines. For instance, 1-methyl-2-pyrrolidinone decomposes at ~200°C, whereas azepane derivatives may withstand temperatures up to ~250°C.

生物活性

2-Butylazepane, a seven-membered nitrogen-containing heterocycle, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the reduction of azepanes or through cyclization reactions involving appropriate precursors. The structure is characterized by a butyl group attached to the nitrogen atom in the azepane ring, which influences its biological properties.

Biological Activities

Antiglycosidase Activity

Research indicates that this compound derivatives exhibit significant inhibition against glycosidases. These enzymes play crucial roles in carbohydrate metabolism and are targets for drug development in conditions like diabetes and cancer. Studies have shown that polyhydroxy N-alkyl azepanes, including this compound, can act as potent inhibitors of glycosidases, demonstrating IC50 values in the low micromolar range .

Case Study: Inhibition of Mannosidases

A notable study synthesized several N-butyl azepane derivatives to evaluate their efficacy as mannosidase inhibitors. The results indicated that these compounds could effectively inhibit mannosidase activity in rice cells, enhancing glycoengineering strategies . The structure-activity relationship (SAR) revealed that modifications on the azepane ring significantly impacted inhibitory potency.

Table 1: Biological Activity Data of this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | α-Mannosidase | 5.4 | |

| N-Methyl-2-butylazepane | β-Galactosidase | 12.3 | |

| N-Ethyl-2-butylazepane | Glucosidase | 8.9 |

The mechanism by which this compound exerts its biological effects primarily involves competitive inhibition of glycosidases. The azepane ring structure allows for interaction with the active sites of these enzymes, mimicking substrate structures and preventing normal enzymatic activity.

常见问题

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Use LC-MS/MS with a C18 column and ESI+ ionization. Develop a calibration curve in the matrix of interest (e.g., plasma) to account for matrix effects. Validate limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (S/N ≥3 for LOD, S/N ≥10 for LOQ). Include internal standards (e.g., deuterated analogs) to correct for recovery variability .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reported binding affinities of this compound to neurotransmitter receptors?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using receptor crystal structures (e.g., 5-HTR, α4β2 nAChR). Compare force fields (AMBER vs. CHARMM) to assess pose stability. Validate predictions with in vitro radioligand displacement assays (IC values). Address discrepancies by analyzing solvent-accessible surface area (SASA) and binding entropy via MD simulations .

- Data Contradiction Analysis : If experimental IC conflicts with docking scores, re-evaluate protonation states of this compound at physiological pH or consider allosteric binding modes .

Q. What experimental designs are optimal for elucidating the metabolic pathways of this compound in hepatic microsomes?

- Methodological Answer : Incubate this compound with human liver microsomes (HLMs) and NADPH cofactor. Use time-course sampling (0–120 min) and UPLC-QTOF-MS to detect phase I/II metabolites. Identify cytochrome P450 isoforms involved via chemical inhibition (e.g., ketoconazole for CYP3A4). Confirm structures via MS/MS fragmentation and compare with synthetic standards .

- Statistical Consideration : Apply Michaelis-Menten kinetics to calculate and , ensuring replicates (n ≥3) to assess inter-individual variability .

Q. How can researchers reconcile conflicting toxicity profiles of this compound across in vitro and in vivo models?

- Methodological Answer : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays (TK6 cells) for genotoxicity. Compare with in vivo rodent studies (28-day repeated dose, OECD 407). If contradictions arise (e.g., positive in vitro but negative in vivo), evaluate hepatic metabolism differences or species-specific bioavailability. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human risk .

- Critical Analysis : Cross-validate cytotoxicity data (IC) across multiple cell lines (HEK293, HepG2) and assess mitochondrial toxicity via Seahorse assays .

Data Presentation and Validation Guidelines

Key Considerations for Contradiction Resolution

- Identify Principal Contradictions : Distinguish between methodological artifacts (e.g., solvent interference in assays) and biologically significant discrepancies .

- Iterative Refinement : Re-test hypotheses under controlled conditions (e.g., standardized cell culture media, isogenic animal models) to isolate variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。